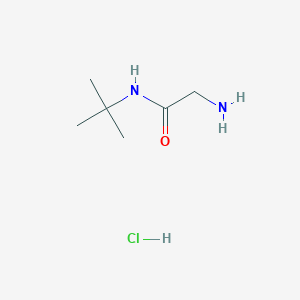
5-Cyclopropyl-1H-pyrazol-3(2H)-on
Übersicht
Beschreibung
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .
Molecular Structure Analysis
The molecular weight of “5-Cyclopropyl-1H-pyrazol-3(2H)-one” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .
Physical and Chemical Properties Analysis
“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .
Wissenschaftliche Forschungsanwendungen
PAK4-Inhibitoren
Die Verbindung „5-Cyclopropyl-1H-pyrazol-3(2H)-on“ wurde bei der Synthese von PAK4-Inhibitoren verwendet . PAK4 (p21-aktivierte Kinase 4) ist eine Proteinkinase, die eine entscheidende Rolle bei zellulären Funktionen wie Zellwachstum und Zytoskelettregulation spielt . Inhibitoren von PAK4 haben eine signifikante Hemmwirkung gegen Zellproliferation, Migration und Invasion gezeigt .
Antitumoraktivität
Pyrazolderivate, einschließlich „this compound“, wurden auf ihre Antitumoraktivität untersucht . Das Vorhandensein des Pyrazolkernes in verschiedenen Strukturen führt zu vielfältigen Anwendungen in verschiedenen Bereichen wie Technologie, Medizin und Landwirtschaft .
Anti-mikrobielle Mittel
Pyrazolderivate sind auch für ihre antimikrobiellen Eigenschaften bekannt . Sie wurden als Inhibitoren der Proteinglykation, antibakterielle, antimykotische, antitumorale, antidepressive, entzündungshemmende, antituberkulöse, antioxidative sowie antivirale Mittel beschrieben .
Antidepressiva
Der Pyrazolkern, der in „this compound“ vorhanden ist, wurde mit antidepressiver Aktivität in Verbindung gebracht . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antidepressiva .
Entzündungshemmende Mittel
Pyrazolderivate wurden auch mit entzündungshemmender Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte .
Antioxidative Mittel
Der Pyrazolkern, der in „this compound“ vorhanden ist, wurde mit antioxidativer Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass es möglicherweise bei der Entwicklung neuer antioxidativer Medikamente eingesetzt werden könnte .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199125-36-5 | |
| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1601374.png)





![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)






